Ethyl 4-[5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
Description
Ethyl 4-[5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an ethyl ester group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(4-anilino-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-2-29-21(28)26-13-11-25(12-14-26)20-23-16-9-6-10-17(27)18(16)19(24-20)22-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLZFBUGJTXAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C(=O)CCC3)C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Quinazoline Reactions
The tetrahydroquinazolinone moiety participates in reactions that modify its fused bicyclic structure or substituents.
Synthetic Formation via Heck Coupling
The quinazoline core is synthesized through a palladium-catalyzed Heck reaction. Key steps include:
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Reagents : Methyl acrylate, DBU (1,8-diazabicycloundec-7-ene), phosphorus oxychloride
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Conditions : Reflux in dioxane (100–120°C, 10–24 hours)
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Mechanism : Cyclization of urea intermediates followed by cross-coupling with acrylates .
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | PCl₃, DBU | Dioxane | Reflux | 24 h | 68–72% |
| Heck Coupling | Pd(OAc)₂, Methyl acrylate | DME | 80°C | 12 h | 85% |
Ring Functionalization
The 5-oxo group undergoes nucleophilic substitution:
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Amination : Reacts with amines (e.g., 3-methoxyphenylpiperazine) under basic conditions to introduce arylpiperazine substituents .
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Oxidation : The tetrahydro ring can be oxidized to aromatic quinazoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Piperazine Ring Reactions
The piperazine moiety exhibits typical secondary amine reactivity:
Acylation
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Reagents : Acetyl chloride, acetic anhydride
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Outcome : N-acylation at the secondary amine sites, forming bis-acylated derivatives .
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Conditions : Room temperature, dichloromethane, triethylamine as base.
Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide)
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Outcome : N-alkylation to produce quaternary ammonium salts .
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Selectivity : Mono-alkylation predominates due to steric hindrance.
N-Oxidation
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Reagents : m-CPBA (meta-chloroperbenzoic acid)
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Outcome : Formation of N-oxide derivatives, altering solubility and bioactivity .
Coordination Chemistry
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Metal Binding : Forms complexes with transition metals (e.g., Cd²⁺, Cu²⁺) via lone pairs on piperazine nitrogens .
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Applications : Catalytic activity in asymmetric synthesis or sensor development.
Ester Group Reactivity
The ethyl ester undergoes hydrolysis and transesterification:
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Hydrolysis :
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Acidic : HCl/H₂O yields carboxylic acid.
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Basic : NaOH/EtOH yields carboxylate salt.
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Transesterification : Methanol/H₂SO₄ converts ethyl ester to methyl ester.
Enantiomer Separation
The compound’s stereoisomers are resolved via chiral crystallization:
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Chiral Acid : (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Conditions : Ethyl acetate, 0–25°C
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Outcome : Preferential precipitation of the S-enantiomer salt .
Stability and Degradation
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Thermal Stability : Decomposes above 200°C via retro-Diels-Alder cleavage.
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Photodegradation : UV exposure induces ring-opening reactions in the quinazoline core.
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Key Product |
|---|---|---|---|
| Quinazoline 5-oxo | Nucleophilic substitution | Amines, POCl₃ | Arylpiperazine derivatives |
| Piperazine | Acylation | Acetyl chloride | Bis-acetamide |
| Ethyl ester | Hydrolysis | HCl/H₂O | Carboxylic acid |
| Tetrahydro ring | Oxidation | DDQ | Aromatic quinazoline |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazoline derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-2-(phenylamino)-4,5-dihydrofuran-3-carboxylate
- Ethyl 4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 4-[5-oxo-4-(phenylamino)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of a quinazoline core and a piperazine ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.
Q & A
Basic: What is the synthetic route for Ethyl 4-[5-oxo-4-(phenylamino)...]piperazine-1-carboxylate, and how are key intermediates characterized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and a carbonyl source (e.g., DMF-DMA), followed by piperazine coupling. For example:
Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine under reflux in ethanol to form a tetrahydroquinazolinone intermediate .
Piperazine coupling : The intermediate reacts with ethyl piperazine-1-carboxylate in a nucleophilic aromatic substitution (e.g., using THF/DCM with DIPEA as a base) .
Characterization : Key intermediates are confirmed via IR (C=O at ~1708 cm⁻¹) and ¹H-NMR (tetrahydroquinazoline protons at δ 1.01–1.71 ppm) .
Basic: Which spectroscopic techniques are critical for validating the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1708 cm⁻¹, NH stretches at ~3222 cm⁻¹) .
- ¹H/¹³C-NMR : Confirms proton environments (e.g., piperazine CH₂ at δ 2.49–2.52 ppm) and quaternary carbons (e.g., C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (exact mass ~366.2671) verifies molecular formula .
Advanced: How should researchers address discrepancies in NMR data during structural validation?
Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ consistently .
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation in amides) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and confirm connectivity .
- Cross-validation with crystallography : Resolve ambiguities via X-ray diffraction .
Advanced: What crystallographic challenges are associated with this compound, and how can they be resolved?
Methodological Answer:
- Disorder in flexible groups : Piperazine and tetrahydroquinazoline moieties may exhibit conformational disorder. Refinement in SHELXL with restraints improves accuracy .
- Twinning : Common in tetrahydroquinazoline derivatives. Use TWIN laws and HKLF5 data format in SHELXL .
- High Z′ structures : Check for pseudo-symmetry using PLATON’s ADDSYM .
Advanced: How can synthetic yield be optimized for large-scale production in academic settings?
Methodological Answer:
- Solvent selection : Replace ethanol with NMP or DMF for higher solubility of intermediates .
- Catalysis : Use Pd(OAc)₂ or CuI for efficient coupling reactions .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .
- Reaction monitoring : TLC or inline FTIR tracks intermediate formation .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
- Piperazine modifications : Introduce substituents (e.g., methyl, acetyl) to alter lipophilicity and hydrogen bonding .
- Quinazolinone core variation : Replace phenylamino with heteroaryl groups to modulate target affinity .
- In vitro assays : Test kinase inhibition (e.g., VEGFR2) or antimicrobial activity via microdilution (MIC ≤ 16 µg/mL) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Atmosphere : Use nitrogen or argon to prevent oxidation .
- Solubility considerations : Lyophilize as a hydrochloride salt for long-term aqueous stability .
Advanced: How is purity assessed for this compound in academic research?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
